REACTION_CXSMILES
|
[C:1]([CH:5]1[CH2:10][CH:9]([CH3:11])[CH2:8][CH2:7][CH:6]1[OH:12])([CH3:4])([CH3:3])[CH3:2].[C:13](OC(=O)C)(=[O:15])[CH3:14]>>[C:13]([O:12][CH:6]1[CH2:7][CH2:8][CH:9]([CH3:11])[CH2:10][CH:5]1[C:1]([CH3:4])([CH3:2])[CH3:3])(=[O:15])[CH3:14]
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Name
|
|
Quantity
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680 g
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Type
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reactant
|
Smiles
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C(C)(C)(C)C1C(CCC(C1)C)O
|
Name
|
|
Quantity
|
612 g
|
Type
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reactant
|
Smiles
|
C(C)(=O)OC(C)=O
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
|
was heated to 145°-160° C.
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Type
|
DISTILLATION
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Details
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the resulting acetic acid was distilled off slowly in the course of 3 hours
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Duration
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3 h
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Type
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TEMPERATURE
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Details
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the mixture was cooled
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Type
|
DISTILLATION
|
Details
|
the excess acetic anhydride was distilled off under 20 mbar
|
Type
|
TEMPERATURE
|
Details
|
the residue was cooled
|
Type
|
WASH
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Details
|
the ether solution was washed acid-free with aqueous sodium bicarbonate solution
|
Type
|
CUSTOM
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Details
|
the solvent was removed
|
Type
|
DISTILLATION
|
Details
|
After a small initial fraction (13 g of boiling point 30°-45° C./0.005 mbar), 806 g of 2-tert-butyl-4-methylcyclohexyl acetate distilled over at 54°-56° C./0.005 mbar
|
Name
|
|
Type
|
|
Smiles
|
C(C)(=O)OC1C(CC(CC1)C)C(C)(C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 95% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |